molecular formula C8H6ClNO4 B1429831 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid CAS No. 877177-32-7

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid

Cat. No. B1429831
M. Wt: 215.59 g/mol
InChI Key: HVTIGUBVZZWQGE-UHFFFAOYSA-N
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Description

“7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid” is a chemical compound with the empirical formula C8H6ClNO4 . It has a molecular weight of 215.59 . The compound is a solid and its SMILES string is OC(=O)c1nc2OCCOc2cc1Cl .


Molecular Structure Analysis

The InChI key for this compound is HVTIGUBVZZWQGE-UHFFFAOYSA-N . This key can be used to search databases for more information about the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . Its density is predicted to be 1.584±0.06 g/cm3 . The predicted boiling point is 383.6±42.0 °C .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • The compound has been utilized in the synthesis of pyridonecarboxylic acids, which demonstrate significant antibacterial properties. Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, some of which showed more activity than enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).

Chemical Transformations and Derivatives

  • Daliacker et al. (1979) explored the preparation and reactions of pyrido[2,3-d]- and pyrido[3,4-d][1,3]dioxoles, which are derivatives of the compound, highlighting its versatility in chemical synthesis (Daliacker et al., 1979).
  • Soukri et al. (2003) synthesized 2,3-dihydro-spiro[1,4]dioxino[2,3-b]pyridine derivatives, further expanding the compound's applicability in creating novel heterocyclic systems (Soukri et al., 2003).

Structural Studies

  • Grossel et al. (2006) reported on the polymorphism in pyridine-2,6-dicarboxylic acid, providing insights into the solid-state structures of related compounds (Grossel et al., 2006).

Potential in Pharmaceutical Research

  • Benarab et al. (1993) synthesized various 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, suggesting its potential for creating pharmacologically active compounds (Benarab et al., 1993).

Antibacterial Applications

  • El-Abadelah et al. (1998) discussed the synthesis and antibacterial activity of 7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acids, which are structurally related, indicating the broader antibacterial applications of such compounds (El-Abadelah et al., 1998).

Safety And Hazards

The compound is classified as a non-combustible solid . It has a WGK of 3 , which indicates that it is highly hazardous to water and must not enter the environment. The flash point is not applicable .

properties

IUPAC Name

7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-4-3-5-7(14-2-1-13-5)10-6(4)8(11)12/h3H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTIGUBVZZWQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC(=C(C=C2O1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid
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7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid
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7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid

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